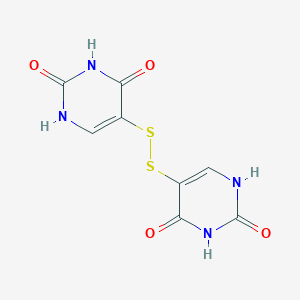
5-uracilyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-Mercaptouracil.
Substitution: Various substituted uracil derivatives.
Applications De Recherche Scientifique
Chemistry: 5,5’-Dithiodiuracil is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,5’-Dithiodiuracil can be used to study the effects of disulfide bonds in nucleic acids and proteins. It serves as a model compound for understanding redox reactions in biological systems.
Medicine: Potential applications in medicine include the development of novel therapeutic agents. The disulfide bond in 5,5’-Dithiodiuracil can be exploited for targeted drug delivery systems, where the bond is cleaved in the reductive environment of cancer cells.
Industry: In the industrial sector, 5,5’-Dithiodiuracil can be used in the development of new materials with specific redox properties. It may also find applications in the production of sensors and catalysts.
Mécanisme D'action
The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.
Comparaison Avec Des Composés Similaires
5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.
5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
5-Iodouracil: An iodinated derivative used in nucleic acid research.
Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.
Propriétés
Numéro CAS |
10320-87-3 |
|---|---|
Formule moléculaire |
C8H6N4O4S2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
Clé InChI |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Key on ui other cas no. |
10320-87-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















